pan-KRAS-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pan-KRAS-IN-3 is a pan-KRAS inhibitor that has shown significant potential in cancer research, particularly in targeting cancers driven by mutations in the Kirsten rat sarcoma virus (KRAS) gene. KRAS is a member of the rat sarcoma virus family, which includes KRAS, neuroblastoma RAS, and Harvey RAS. Mutations in the KRAS gene are implicated in a variety of cancers, including pancreatic, colorectal, and lung cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pan-KRAS-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the reactions. For example, the mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: Pan-KRAS-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy as a KRAS inhibitor.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like DMSO, catalysts, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and purity .
Major Products Formed: The major products formed from the reactions involving this compound include intermediate compounds that are further processed to obtain the final inhibitor. These intermediates play a crucial role in the overall synthesis and effectiveness of the compound .
Scientific Research Applications
Pan-KRAS-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to investigate the antitumor potency of KRAS inhibitors in pancreatic ductal adenocarcinoma (PDAC) and other KRAS-driven cancers . The compound has shown promising results in inhibiting KRAS activation and suppressing tumor growth in preclinical models .
Mechanism of Action
Pan-KRAS-IN-3 exerts its effects by inhibiting the activation of KRAS through the selective binding to the catalytic domain of SOS1, a guanine nucleotide exchange factor. This binding prevents the interaction of SOS1 with inactive KRAS, thereby reducing the formation of active KRAS and inhibiting downstream signaling pathways such as the MAPK pathway . This mechanism is crucial for its antitumor activity and selectivity in targeting KRAS-driven cancers .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pan-KRAS-IN-3 include BI-2852, BAY-293, and ADT-007. These compounds also target KRAS mutations and have shown potential in cancer research .
Uniqueness: this compound is unique in its ability to selectively inhibit a broad range of KRAS mutations, making it a versatile tool in cancer research. Its mechanism of action, involving the inhibition of SOS1, sets it apart from other KRAS inhibitors that may target different aspects of the KRAS activation pathway .
Properties
Molecular Formula |
C33H32F3N5O2 |
---|---|
Molecular Weight |
587.6 g/mol |
IUPAC Name |
4-[4-(azepan-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C33H32F3N5O2/c1-2-23-26(35)9-8-20-14-22(42)15-24(27(20)23)29-28(36)30-25(17-37-29)31(40-11-5-3-4-6-12-40)39-32(38-30)43-19-33-10-7-13-41(33)18-21(34)16-33/h1,8-9,14-15,17,21,42H,3-7,10-13,16,18-19H2/t21-,33+/m1/s1 |
InChI Key |
YFMORDIIDHJAKG-PPGPUPIYSA-N |
Isomeric SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCCCC5)OC[C@@]67CCCN6C[C@@H](C7)F)O)F |
Canonical SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCCCC5)OCC67CCCN6CC(C7)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.